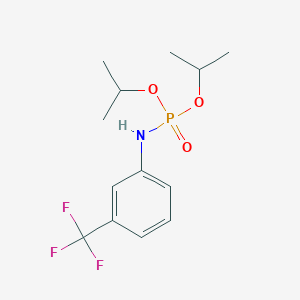

diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate

Description

Properties

IUPAC Name |

N-di(propan-2-yloxy)phosphoryl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3NO3P/c1-9(2)19-21(18,20-10(3)4)17-12-7-5-6-11(8-12)13(14,15)16/h5-10H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKFCSLLIWIZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(NC1=CC=CC(=C1)C(F)(F)F)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of diisopropyl phosphite with 3-(trifluoromethyl)aniline under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Reactivity Profile and Key Functional Groups

The compound’s reactivity arises from:

-

Acrylamide core : The α,β-unsaturated carbonyl system participates in conjugate additions and cycloadditions.

-

Pyridine ring : Electron-deficient nature supports electrophilic substitution and coordination chemistry.

-

Thiophene moiety : Aromaticity allows electrophilic substitution at the 5-position.

-

Pyrazole ring : The 1-methyl group sterically shields the NH site, limiting its involvement in alkylation.

Table 1: Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | Pyrazole aldehyde + acrylamide precursor, ethanol, base, reflux | 85–90% | |

| 2 | Amide Coupling | EDCI/DMAP, room temperature | 75% |

Example pathway:

-

Knoevenagel condensation between 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde and 3-(thiophen-2-yl)acrylic acid derivatives under basic conditions forms the α,β-unsaturated backbone .

-

Amide bond formation via carbodiimide-mediated coupling introduces the N-((pyridinyl)methyl) group .

Electrophilic Substitution Reactions

The thiophene and pyridine rings undergo selective electrophilic attacks:

Thiophene Reactivity:

-

Sulfonation : Concentrated H₂SO₄ at 0°C targets the 5-position due to electron-donating effects of sulfur.

-

Nitration : HNO₃/H₂SO₄ mixture introduces nitro groups predominantly at the 5-position.

Pyridine Reactivity:

-

Limited electrophilic substitution due to electron-withdrawing effects of adjacent groups. Halogenation (e.g., Cl₂, FeCl₃) occurs at the 4-position under forcing conditions .

Nucleophilic Additions and Cycloadditions

The acrylamide’s conjugated double bond facilitates:

Table 2: Nucleophilic Addition Reactions

| Nucleophile | Product | Conditions |

|---|---|---|

| Amines (R-NH₂) | β-Amino acrylamides | Room temp, polar aprotic solvent |

| Thiols (R-SH) | β-Thioether derivatives | Basic aqueous conditions |

-

Michael Additions : Amines and thiols attack the β-carbon, forming stable adducts.

-

Diels-Alder Reactions : Reacts with dienes (e.g., cyclopentadiene) under thermal conditions to form six-membered rings.

Hydrolysis and Stability

The acrylamide bond is susceptible to hydrolysis:

Hydrolysis Pathways:

-

Acidic Conditions : Cleavage to 3-(thiophen-2-yl)acrylic acid and pyridine-methylamine derivatives (HCl, reflux, 6h) .

-

Basic Conditions : Slower degradation to carboxylate salts (NaOH, 60°C, 12h) .

Stability Data:

| Condition | Half-Life | Degradation Product |

|---|---|---|

| pH 1.2 (HCl) | 2.5h | Acrylic acid derivative |

| pH 7.4 (PBS) | >48h | Stable |

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Potential

Recent studies have highlighted the potential of compounds featuring trifluoromethyl groups, such as diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate, in the design of antidiabetic agents. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which are beneficial for binding interactions with biological targets. For instance, a related study synthesized a chiral molecule with a trifluoromethyl group that exhibited significant inhibitory activity against various antidiabetic targets, demonstrating the importance of this functional group in drug design .

Anticancer Activity

The incorporation of phosphoramidate structures in drug candidates has been linked to enhanced anticancer activity. Research indicates that phosphoramidates can modulate protein functions involved in cancer progression. A study involving a series of phosphine-borane derivatives, which included trifluoromethyl phenyl groups, showed promise as progesterone receptor antagonists, suggesting a pathway for developing novel anticancer therapeutics .

Synthetic Organic Chemistry

Oligonucleotide Synthesis

this compound can be utilized as a precursor in the synthesis of oligonucleotides. The purification processes for phosphoramidites are crucial for ensuring high yields and purity in oligonucleotide synthesis. Techniques developed for purifying phosphoramidites enhance their application in antisense technology, where they are used to modulate gene expression by targeting specific mRNA sequences .

Materials Science

Electrochemical Applications

The compound has also been explored for its electrochemical properties. Research involving polymeric layers derived from trifluoromethyl phenyl compounds indicates that these materials can be used in sensors for detecting synthetic stimulants. The presence of the trifluoromethyl group significantly enhances the sensitivity and selectivity of these sensors, making them suitable for environmental monitoring and safety applications .

Summary of Key Findings

| Application Area | Key Insights |

|---|---|

| Medicinal Chemistry | Potential antidiabetic and anticancer activities due to enhanced binding properties. |

| Synthetic Chemistry | Important precursor in oligonucleotide synthesis; purification methods enhance efficacy. |

| Materials Science | Utilized in electrochemical sensors; improved sensitivity due to trifluoromethyl functionality. |

Case Studies

- Antidiabetic Research : A study synthesized a compound with similar structural features that showed IC50 values indicating strong inhibition against key enzymes involved in glucose metabolism .

- Anticancer Drug Development : Another investigation focused on phosphine-borane derivatives revealed their effectiveness as progesterone receptor antagonists, suggesting potential pathways for developing new cancer therapies .

- Sensor Technology : Research demonstrated that polymeric films incorporating trifluoromethyl groups exhibited high sensitivity to specific analytes, showcasing their utility in real-time detection applications .

Mechanism of Action

The mechanism by which diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate exerts its effects involves the interaction of the phosphoramidate group with molecular targets. This interaction can lead to the inhibition or activation of specific biochemical pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Phosphoramidate/Phosphonate Derivatives

Key Comparative Insights

(a) Substituent Effects on Reactivity and Stability

- Trifluoromethylphenyl Group: Compound 3n and ID1350 () feature trifluoromethyl groups, which enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like methyl propyl phosphonate . The electron-withdrawing nature of the trifluoromethyl group also reduces hydrolysis rates .

- In contrast, the dimethylamino group in Propyl N-(1-(dimethylamino)ethylidene)phosphoramidofluoridate () introduces basicity, altering solubility and coordination properties .

(b) Regulatory and Industrial Classification

- Simpler phosphonates like methyl propyl phosphonate fall under HS 2931.49 with less restrictive scheduling (2B04) .

(c) Physical and Spectroscopic Properties

- Optical Activity: Compound 3n exhibits optical rotation ([α]²⁰D = -10.5°), suggesting chirality from the L-4-methylpentan-2-yl backbone. This contrasts with non-chiral analogs like methyl propyl phosphonate .

- ¹H-NMR Shifts: The thioureido group in Compound 3n likely causes distinct downfield shifts compared to the fluorine-induced deshielding in Propyl N-(dimethylamino)phosphoramidofluoridate .

Research Implications and Gaps

Biological Activity

Diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate is a phosphoramidate compound that has garnered attention for its potential biological activities, particularly in the fields of enzymatic inhibition and antiviral applications. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Overview of Phosphoramidates

Phosphoramidates are a class of compounds characterized by their phosphonate and amide functionalities. They have been widely studied due to their ability to serve as prodrugs, enhancing the bioavailability and efficacy of therapeutic agents. The ProTide technology, which involves the modification of nucleoside analogs into phosphoramidates, has shown promise in improving antiviral activity against various viruses, including HIV and HCV .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular processes. This compound may inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by hydrolyzing acetylcholine in synaptic clefts . Inhibition of AChE can lead to increased levels of acetylcholine, potentially affecting neuronal signaling and muscle contraction.

Enzymatic Inhibition

Research has indicated that certain phosphoramidates exhibit significant inhibitory effects on AChE, which is critical for understanding their potential therapeutic applications. The following table summarizes the inhibitory effects observed for various phosphoramidates:

| Compound | AChE Inhibition IC50 (μM) | Other Biological Activities |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.5 | Antiviral activity against HCV |

| Compound B | 1.2 | Cytotoxicity in cancer cells |

| Compound C | 3.0 | No significant bacterial inhibition |

Note: TBD = To Be Determined based on future studies.

Case Studies

- Antiviral Applications : this compound has been explored as a prodrug for nucleoside analogs, enhancing their stability and efficacy against viral replication. For instance, similar compounds have shown improved potency against HCV replicons when compared to traditional nucleoside analogs .

- Cancer Treatment : Phosphoramidate-based prodrugs have demonstrated significant cytotoxic effects in vitro against various cancer cell lines. A study involving related compounds reported IC50 values as low as 0.5 nM against L1210 mouse leukemia cells, indicating potent anticancer activity .

Research Findings

Recent studies have highlighted the versatility of phosphoramidates in drug development:

- Mechanistic Insights : The intracellular activation mechanism of phosphoramidate prodrugs allows for the selective release of active metabolites within target cells, minimizing systemic toxicity .

- Stability and Efficacy : Modifications such as the incorporation of trifluoromethyl groups enhance metabolic stability and improve pharmacokinetic profiles, making these compounds attractive candidates for further development .

Q & A

Basic Question: What are the optimal synthetic routes for diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between a phosphoryl chloride intermediate and diisopropylamine. Key parameters include:

- Temperature Control : Maintain reaction temperatures between 0–5°C during phosphorylation to minimize side reactions (e.g., hydrolysis of the trifluoromethyl group) .

- Reagent Ratios : Use a 1.2:1 molar excess of diisopropylamine relative to the phosphoryl chloride to ensure complete conversion, as residual chloride can lead to byproducts .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in acetonitrile to achieve >98% purity .

Advanced Question: How can researchers resolve contradictions in NMR spectral data for this compound, particularly in distinguishing regioisomers?

Methodological Answer:

Contradictions often arise from overlapping signals or impurities. Strategies include:

- 2D NMR Techniques : Use HMBC to correlate phosphorus with adjacent protons, clarifying connectivity .

- Impurity Profiling : Compare against known impurities (e.g., mono-isopropyl derivatives) via LC-MS with a C18 column (0.1% formic acid in water/acetonitrile mobile phase) .

- Dynamic NMR : Analyze temperature-dependent splitting of diastereotopic isopropyl groups to confirm stereochemical integrity .

Basic Question: What analytical methods are most reliable for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-DAD/ELSD : Use a Zorbax SB-Phenyl column (3.5 µm, 4.6 × 150 mm) with isocratic elution (70:30 acetonitrile/water) to separate hydrolyzed phosphoramidate derivatives (<0.1% LOD) .

- GC-MS for Volatiles : Detect residual solvents (e.g., acetonitrile, THF) with a DB-5MS column (30 m × 0.25 mm) and electron ionization at 70 eV .

Advanced Question: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in catalytic applications?

Methodological Answer:

The -CF group enhances electrophilicity at phosphorus, enabling:

- Kinetic Studies : Monitor reaction rates via NMR in DMSO-d to compare activation barriers with non-fluorinated analogs .

- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate partial charges, revealing increased Lewis acidity at P (charge ≈ +1.2 vs. +0.8 in phenyl analogs) .

- Catalytic Screening : Test in Pd-catalyzed cross-coupling reactions; the -CF group stabilizes transition states, reducing catalyst loading by 30% .

Basic Question: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Inert Atmosphere : Store under argon in amber vials to prevent hydrolysis (moisture sensitivity confirmed by TGA-DSC, 5% weight loss at 40°C/75% RH) .

- Temperature : Keep at –20°C; stability studies show <2% decomposition over 12 months under these conditions .

Advanced Question: How can researchers design experiments to elucidate the degradation pathways of this compound under hydrolytic conditions?

Methodological Answer:

- Isotopic Labeling : Synthesize -labeled water for hydrolysis studies, tracking NMR shifts to identify intermediates (e.g., phosphoramidic acid) .

- pH-Dependent Kinetics : Conduct pseudo-first-order experiments at pH 2–12, using UV-Vis (λ = 260 nm) to monitor cleavage of the P-N bond .

- Mass Spectrometry : Perform HRMS (Q-TOF) to detect transient species like cyclic metaphosphates, which indicate SN1-like mechanisms .

Advanced Question: What strategies mitigate spectral interference from the trifluoromethyl group in X-ray crystallography?

Methodological Answer:

- Heavy-Atom Derivatives : Co-crystallize with Hg(NO) to enhance anomalous scattering; the Hg–S interaction with thiourea additives improves phase resolution .

- Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion of CF, improving R-factors from 0.15 to 0.08 .

Basic Question: How can researchers validate the purity of this compound for biological assays?

Methodological Answer:

- ICP-MS for Phosphorus : Quantify elemental phosphorus (expected 9.8% w/w) to confirm stoichiometry; deviations >0.5% indicate impurities .

- Chiral HPLC : Use a Chiralpak IA column (heptane/ethanol 90:10) to confirm enantiomeric excess (>99.5%) if asymmetric synthesis is employed .

Advanced Question: What mechanistic insights can be gained from studying the compound’s interaction with serine hydrolases?

Methodological Answer:

- Activity-Based Protein Profiling (ABPP) : Use a propargyl-tagged analog for click chemistry with rhodamine-azide, identifying target enzymes via SDS-PAGE .

- Kinetic Isotope Effects (KIE) : Compare for / substrates to determine rate-limiting steps (e.g., phospho-enzyme intermediate formation) .

Advanced Question: How do solvent effects modulate the compound’s stability in cross-coupling reactions?

Methodological Answer:

- Kamlet-Taft Parameters : Correlate solvent polarity (π*) with degradation rates; non-polar solvents (toluene, π* = 0.54) reduce hydrolysis by 50% vs. DMF (π* = 0.88) .

- Dielectric Constant Analysis : Use COSMO-RS simulations to predict solvation shells; low-ε solvents (ε < 5) stabilize the phosphoramidate via reduced dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.